REACTION_CXSMILES
|
[OH:1][C:2]1[CH:22]=[CH:21][C:5]([CH2:6][N:7]2[CH2:12][C@@H:11]3[CH2:13][C@H:8]2[CH2:9]N3C(OC(C)(C)C)=O)=[CH:4][CH:3]=1>C(Cl)Cl>[N:7]1([CH2:6][C:5]2[CH:4]=[CH:3][C:2]([OH:1])=[CH:22][CH:21]=2)[CH2:12][CH2:11][CH2:13][CH2:8][CH2:9]1
|
Name
|
Intermediate 35
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(CN2[C@@H]3CN([C@H](C2)C3)C(=O)OC(C)(C)C)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCCC1)CC1=CC=C(C=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |